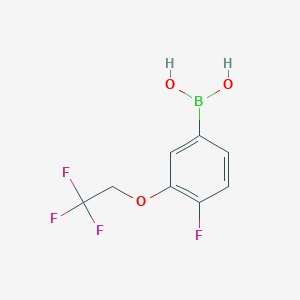

(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid

説明

特性

IUPAC Name |

[4-fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c10-6-2-1-5(9(14)15)3-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXXWOWPLFZKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)OCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660291 | |

| Record name | [4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-62-7 | |

| Record name | [4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(2,2,2-trifluoroethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

Abstract: This technical guide provides a comprehensive overview of (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid, a specialized reagent pivotal in modern medicinal chemistry and drug development. We will delve into its core physicochemical properties, including its precise molecular weight, and explore its synthetic pathways. The primary focus will be on its application as a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. This document offers field-proven insights, detailed experimental protocols, and mechanistic explanations to equip researchers and scientists with the knowledge required for its effective utilization in complex molecular synthesis.

Core Physicochemical Properties and Identification

(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid is a bifunctional aromatic compound featuring both a fluorine atom and a trifluoroethoxy group. These electron-withdrawing substituents significantly influence the electronic properties of the phenyl ring and the Lewis acidity of the boronic acid moiety, making it a highly valuable and reactive partner in cross-coupling reactions.[1] The presence of fluorine can enhance metabolic stability and binding affinity in drug candidates, a critical consideration in pharmaceutical research.[2]

Table 1: Key Properties and Identifiers for (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid

| Property | Value | Source |

| Molecular Formula | C₈H₇BF₄O₃ | Calculated |

| Molecular Weight | 253.95 g/mol | N/A |

| CAS Number | 1256345-64-5 | N/A |

| Appearance | Typically a white to off-white solid/powder | General Observation |

| IUPAC Name | (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid | N/A |

Note: Physical properties such as melting point and solubility may vary between batches and suppliers. Always refer to the specific product's Certificate of Analysis.

Synthetic Pathways: A Mechanistic Approach

The synthesis of functionalized phenylboronic acids often involves the conversion of an aryl halide into the desired boronic acid. A common and effective strategy is a lithium-halogen exchange followed by quenching with a borate ester.

A plausible synthetic route for (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid starts from a corresponding aryl bromide, such as 1-bromo-4-fluoro-3-(2,2,2-trifluoroethoxy)benzene. The process is as follows:

-

Lithiation: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The n-butyl group exchanges with the bromine atom, forming a highly reactive aryllithium intermediate.[3]

-

Borylation: The aryllithium species is then quenched by the addition of a trialkyl borate, most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃). The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.

-

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic aqueous conditions (e.g., with HCl) to yield the final (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid product.[3]

Rationale for this pathway: This method provides a direct and high-yielding route to the boronic acid. Performing the reaction at cryogenic temperatures is critical to prevent side reactions and decomposition of the thermally sensitive aryllithium intermediate. The use of anhydrous conditions is mandatory, as organolithium reagents react violently with water.[4][5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used tools for constructing carbon-carbon bonds, particularly for creating biaryl structures that are common motifs in pharmaceuticals.[2][6]

Mechanistic Overview

The reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide (or triflate) using a palladium(0) catalyst and a base. The catalytic cycle is a self-validating system that regenerates the active catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species [B(OH)₃R]⁻, transfers its organic group (Ar²) to the palladium center, displacing the halide.[7] This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a robust, general methodology for coupling (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid with a generic aryl bromide.

Materials and Reagents

-

(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid (1.2 eq.)

-

Aryl Bromide (1.0 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2 mol% with a ligand like XPhos, 4 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.)

-

Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica Gel (for chromatography)[8]

-

Reaction flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the Aryl Bromide (1.0 eq.), (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid (1.2 eq.), the palladium catalyst, and the base.

-

Rationale: Using a slight excess of the boronic acid ensures the complete consumption of the potentially more valuable aryl halide. The glassware is flame-dried to remove any adsorbed water that could interfere with the reaction.[5]

-

-

Inert Atmosphere:

-

Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to thoroughly remove oxygen.

-

Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle. Maintaining an inert atmosphere is crucial for reaction success.

-

-

Solvent Addition:

-

Add the degassed solvent system (e.g., Toluene and a 2M aqueous solution of the base) via syringe. A typical ratio might be 4:1 organic solvent to aqueous base.

-

Rationale: Degassing the solvent removes dissolved oxygen. The biphasic solvent system is common for Suzuki couplings, with the reaction occurring at the interface or within micelles.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Rationale: Heating provides the necessary activation energy for the reaction. Vigorous stirring is essential to maximize the surface area between the two phases in a biphasic system, increasing the reaction rate.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.[9]

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Rationale: This standard aqueous workup removes the inorganic base and salts. The brine wash further aids in removing water from the organic phase.

-

-

Purification:

-

Purify the crude residue using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

-

Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts.

-

Handling, Storage, and Safety

As with many boronic acids, (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid requires careful handling.

-

Hazards: The compound may cause skin, eye, and respiratory irritation. It can be harmful if swallowed.[10][11] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid creating dust.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some boronic acids are prone to dehydration to form boroxines, so storage under an inert atmosphere is recommended for long-term stability.

Conclusion

(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid is a sophisticated and highly effective building block for modern organic synthesis. Its unique substitution pattern provides chemists with a tool to introduce fluorine-containing motifs into complex molecules, a strategy widely employed in drug discovery to enhance pharmacological properties. A thorough understanding of its properties, handling requirements, and application in the Suzuki-Miyaura coupling, as detailed in this guide, empowers researchers to leverage its full potential in the development of next-generation therapeutics.

References

-

PubChem. 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-(Trifluoromethyl)phenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

Boru, A. D., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available at: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Silica, fumed. Chemos GmbH & Co.KG. Available at: [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Dziadek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Available at: [Link]

-

ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Available at: [Link]

-

Wang, L., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH. Available at: [Link]

- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

YouTube. Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

-

Singh, A., et al. (2012). Boron chemicals in diagnosis and therapeutics. PMC - PubMed Central. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemos.de [chemos.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid | C8H8BF3O3 | CID 43145300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | CID 2734389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. targetmol.com [targetmol.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Crystal Structure of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their unique interactions with biological targets.[1][2][3] Their efficacy and behavior in the solid state are intrinsically linked to their three-dimensional structure and intermolecular interactions. This guide provides an in-depth exploration of the crystal structure of substituted phenylboronic acids, elucidating the fundamental principles that govern their supramolecular assembly. We will examine the influence of substituent effects on crystal packing, detail the prevalent hydrogen bonding motifs, and provide validated protocols for their synthesis and crystallographic analysis. This document is intended to serve as a comprehensive resource for researchers leveraging the structural chemistry of phenylboronic acids in materials science and drug development.

Introduction: The Significance of Solid-State Structure

Phenylboronic acids are Lewis acidic compounds characterized by a phenyl ring attached to a boronic acid moiety [-B(OH)₂].[4] While their utility in solution-phase reactions like the Suzuki-Miyaura coupling is well-documented, their solid-state architecture is of paramount importance for several reasons:

-

Drug Development: The crystal form of an active pharmaceutical ingredient (API) dictates its solubility, dissolution rate, stability, and bioavailability. Understanding and controlling the crystallography of boronic acid-based drugs is therefore critical.

-

Materials Science: The directed self-assembly of boronic acids through predictable intermolecular interactions is a powerful tool in crystal engineering.[4][5] This allows for the rational design of functional materials such as porous covalent organic frameworks (COFs) and sensors.[4][6]

-

Fundamental Chemistry: The study of phenylboronic acid crystal structures provides fundamental insights into non-covalent interactions, particularly the nuanced behavior of hydrogen bonds involving boron.[4][5]

The boronic acid functional group is conformationally flexible and can engage in a variety of hydrogen-bonding patterns, making its supramolecular chemistry particularly rich and complex.[7]

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing of substituted phenylboronic acids is predominantly governed by a network of hydrogen bonds established by the -B(OH)₂ group. These interactions are highly directional and lead to the formation of well-defined supramolecular motifs.

The Dimeric Synthon: A Ubiquitous Motif

The most common structural motif observed in the crystal structures of phenylboronic acids is the centrosymmetric dimer, formed through a pair of O-H···O hydrogen bonds between the hydroxyl groups of two molecules.[8][9] This is analogous to the carboxylic acid dimer, a well-known and robust supramolecular synthon.[4]

These dimeric units can then be further linked into infinite one-, two-, or three-dimensional networks through additional hydrogen bonds.[8]

Beyond the Dimer: Other Hydrogen Bonding Motifs

While the dimer is prevalent, other hydrogen bonding patterns are observed, often influenced by the nature and position of substituents on the phenyl ring. These can include:

-

Catemers (Chains): In some cases, instead of forming discrete dimers, boronic acid molecules can link head-to-tail to form infinite chains.

-

Monomeric Structures: The introduction of bulky ortho substituents can sterically hinder the formation of dimers, leading to unusual monomeric crystal packing.[10] This is a significant goal in crystal engineering, as it exposes the hydrogen bonding sites for interaction with other molecules.[10]

-

Co-crystals: Phenylboronic acids can form co-crystals with other molecules containing hydrogen bond acceptors, such as pyridines.[11] The presence of an additional hydrogen atom in the dihydroxyboryl group allows for a greater variety of hydrogen-bonding motifs compared to carboxylic acids.[11]

The Influence of Phenyl Ring Substituents

The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating the crystal structure.

Electronic Effects

Electron-withdrawing and electron-donating groups can influence the acidity of the boronic acid and the strength of the hydrogen bonds it forms.

-

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the Lewis acidity of the boron atom and the acidity of the hydroxyl protons.[12] This can lead to stronger, more directional hydrogen bonds and potentially different packing arrangements.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect, decreasing acidity.

These electronic perturbations can be systematically studied to tune the properties of the resulting crystalline material.[13]

Steric Effects and Positional Isomerism

The size and position of substituents have a profound impact on the supramolecular assembly.

-

ortho-Substituents: As mentioned, bulky ortho groups can disrupt the typical dimeric structure.[10][12] Smaller ortho substituents with hydrogen bonding capabilities (e.g., -OH, -NH₂) can form intramolecular hydrogen bonds with the boronic acid moiety, which competes with the intermolecular dimerization.

-

meta- and para-Substituents: These generally have a less direct steric influence on the boronic acid dimerization but can participate in other intermolecular interactions, such as C-H···O, C-H···π, and π-π stacking, which guide the overall crystal packing.[14]

The interplay between these non-covalent interactions can lead to the formation of complex and sometimes unpredictable crystal structures.[5]

Experimental Workflow for Crystal Structure Determination

A robust and self-validating workflow is essential for the unambiguous determination of a substituted phenylboronic acid's crystal structure.

Synthesis and Purification Protocol

Objective: To synthesize a substituted phenylboronic acid with high purity, which is a prerequisite for successful crystallization.

Causality: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data. The Grignard reaction is a common and effective method.[3][15]

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of the corresponding substituted bromobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and may require cooling.

-

Stir the reaction mixture until the magnesium is consumed to yield the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of trimethyl borate in anhydrous THF. Maintaining a low temperature is crucial to prevent side reactions.

-

Allow the mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Quench the reaction by slowly adding it to a cold aqueous solution of HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically purified by recrystallization from an appropriate solvent system (e.g., water, toluene, or a mixture).

-

Validation: Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[16] The melting point should be sharp and consistent with literature values.

-

Crystallization Protocol

Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

Causality: The slow formation of a supersaturated solution allows for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.

Step-by-Step Methodology:

-

Solvent Selection: Screen a variety of solvents with different polarities to find one in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures.

-

Slow Evaporation:

-

Dissolve the purified boronic acid in a suitable solvent in a loosely covered vial.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

-

Slow Cooling:

-

Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or freezer.

-

-

Vapor Diffusion:

-

Dissolve the compound in a good solvent and place it in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent should be miscible with the good solvent.

-

Slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Single Crystal X-ray Diffraction Analysis

Objective: To obtain the three-dimensional electron density map of the crystal and determine the precise atomic positions.

Causality: X-rays are diffracted by the electrons in the crystal lattice, and the resulting diffraction pattern contains the information necessary to reconstruct the crystal structure.

Methodology:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[8]

-

The model is refined by least-squares methods to best fit the experimental data.[8]

-

Validation: The quality of the final structure is assessed using metrics such as the R-factor, goodness-of-fit, and residual electron density maps. The final structure is then analyzed for geometric parameters (bond lengths, angles) and intermolecular interactions.

Data Presentation: A Comparative Analysis

To illustrate the impact of substituents, the following table summarizes key crystallographic parameters for a hypothetical series of para-substituted phenylboronic acids.

| Substituent (p-X) | Hydrogen Bond Motif | B-O Bond Length (Å) (avg.) | C-B-O Angle (°) (avg.) | Dihedral Angle (Ph vs. BO₂) (°) |

| -H | Dimer | 1.371 | 118.5 | 5.2 |

| -OCH₃ | Dimer | 1.375 | 118.2 | 8.1 |

| -Cl | Dimer | 1.368 | 119.1 | 3.4 |

| -NO₂ | Catemer | 1.365 | 119.8 | 1.7 |

Note: Data are hypothetical and for illustrative purposes.

This comparative data highlights how electron-donating groups (-OCH₃) can slightly lengthen the B-O bond, while electron-withdrawing groups (-NO₂) can shorten it and even alter the primary hydrogen bonding motif from a dimer to a chain (catemer). The dihedral angle between the phenyl ring and the boronic acid plane is also sensitive to substituent effects and crystal packing forces.[9][17]

Conclusion and Future Directions

The crystal structure of substituted phenylboronic acids is a rich field of study with direct implications for drug design and materials science. The supramolecular assembly is primarily driven by robust hydrogen bonding, which can be modulated by the electronic and steric nature of substituents on the phenyl ring. While the dimeric synthon is a common and predictable feature, the deliberate introduction of specific functional groups can lead to novel and potentially useful solid-state architectures, including monomeric structures and multi-component co-crystals.[10]

Future research will likely focus on:

-

The design of complex, multi-functional boronic acids for the construction of advanced COFs and other functional materials.

-

The development of reliable computational methods to predict the crystal packing of substituted phenylboronic acids, which remains a significant challenge.

-

A deeper understanding of polymorphism in boronic acid-based APIs to ensure the selection of the optimal solid form for pharmaceutical development.

By integrating synthesis, crystallization, and state-of-the-art crystallographic analysis, researchers can continue to unlock the vast potential of these versatile molecules in the solid state.

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Cyrański, M. K., Klimentowska, P., Rydzewska, A., Serwatowski, J., Sporzyński, A., & Stępień, D. K. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14(11), 3667-3676. [Link]

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]

-

ResearchGate. (n.d.). Figure 1. Hydrogen-bonding motifs found in the crystal structures of...[Link]

-

D'Andola, M., et al. (2017). Versatile Self-Adapting Boronic Acids for H-Bond Recognition: From Discrete to Polymeric Supramolecules. Journal of the American Chemical Society, 139(35), 12271–12280. [Link]

-

Royal Society of Chemistry. (2015). CHAPTER 1: Supramolecular Chemistry of Boronic Acids.[Link]

-

Stachowicz, M., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 754. [Link]

-

ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids.[Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.[Link]

-

Wang, Y., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 755(1), 77-88. [Link]

-

ResearchGate. (n.d.). Figure 2. Hydrogen-bonding motifs found in the crystal structures of...[Link]

- Google Patents. (n.d.). CN103570753A - Preparation method of arylboronic acid compound.

-

Wimmer, B., & Wymann, T. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. International Journal of Molecular Sciences, 14(5), 9239-9261. [Link]

-

Kumar, A., et al. (2023). Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands. CrystEngComm, 25(33), 4647-4663. [Link]

-

Zhang, L., et al. (2018). Hydrogen-Bonded Organic–Inorganic Hybrid Based on Hexachloroplatinate and Nitrogen Heterocyclic Cations: Their Synthesis, Characterization, Crystal Structures, and Antitumor Activities In Vitro. Crystals, 8(6), 249. [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

UCL Discovery. (n.d.). Applications of Boronic Acids in Organic Synthesis.[Link]

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

-

Zhang, X., & Li, J. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Journal of Functional Biomaterials, 5(2), 69-89. [Link]

-

Cyrański, M. K., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14, 3667-3676. [Link]

-

Carcenac, Y., et al. (2023). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters, 25(4), 634–639. [Link]

-

Alkorta, I., Rozas, I., & Elguero, J. (2000). Bifurcated Hydrogen Bonds: Three-Centered Interactions. The Journal of Physical Chemistry A, 104(18), 4023–4029. [Link]

-

MSU Chemistry. (2008). Boronic Acids in Molecular Self-Assembly.[Link]

-

Blight, B. A., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 105. [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application.[Link]

Sources

- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The Impact of Fluorination on the Acidity and pKa of Arylboronic Acids: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Arylboronic Acids in Medicinal Chemistry

Arylboronic acids have become indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, their unique chemical properties have positioned them as privileged scaffolds in medicinal chemistry and chemical biology.[2][3] Arylboronic acids function as versatile pharmacophores capable of forming reversible covalent bonds with biological nucleophiles, such as the serine and threonine residues found in the active sites of enzymes.[4] This mode of interaction has been successfully exploited in the development of drugs like Bortezomib, a proteasome inhibitor used in cancer therapy.[5]

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. When applied to the arylboronic acid scaffold, fluorination profoundly influences one of its most critical parameters: acidity, quantified by the pKa value. The pKa of a boronic acid dictates its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to engage in biological interactions.[1] This guide provides an in-depth exploration of the acidity and pKa of fluorinated arylboronic acids, offering a technical resource for researchers engaged in the design and development of novel therapeutics.

The Dual Nature of Boronic Acid Acidity: A Tale of Two Equilibria

Unlike carboxylic acids, which are classic Brønsted acids that donate a proton from a hydroxyl group, arylboronic acids primarily act as Lewis acids. The boron atom, with its vacant p-orbital, readily accepts a pair of electrons from a Lewis base, such as a hydroxide ion in aqueous solution. This interaction leads to the formation of a more stable, tetracoordinate boronate species. The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate is the principal determinant of its apparent Brønsted acidity and its measured pKa.

The pKa of a typical arylboronic acid is approximately 9, but this can be significantly influenced by substituents on the aromatic ring.[5] The formation of tetrahedral boronate complexes can occur at a pKa of around 7.[5] Arylboronic acids generally exhibit lower pKa values (typically in the 4-10 range) compared to their alkyl counterparts, a difference attributed to the boron being attached to an sp²-hybridized carbon in the former.[1]

Caption: Aqueous equilibrium of an arylboronic acid.

The Influence of Fluorine Substitution on Acidity: An Electronic Tug-of-War

The introduction of highly electronegative fluorine atoms to the aryl ring significantly impacts the Lewis acidity of the boron center, thereby altering the pKa. This influence is a nuanced interplay of inductive and resonance effects, the magnitudes of which are dictated by the position of the fluorine substituent(s).[6]

-

Inductive Effect (-I): Fluorine's strong electron-withdrawing inductive effect pulls electron density from the aromatic ring and, consequently, from the boron atom. This increases the electrophilicity of the boron center, making it a stronger Lewis acid and favoring the formation of the anionic boronate complex. The result is a lower pKa value, indicating a stronger acid.

-

Resonance Effect (+R): Fluorine can also donate a lone pair of electrons to the aromatic ring through resonance. This effect pushes electron density towards the boron atom, decreasing its Lewis acidity and leading to a higher pKa.

The net effect on acidity depends on the position of the fluorine substituent:

-

Ortho-Substitution: An ortho-fluoro substituent leads to a significant increase in acidity. This is not only due to the strong inductive effect but also the potential for the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group on the boron, which stabilizes the neutral boronic acid.[6]

-

Meta-Substitution: At the meta position, the inductive effect dominates as the resonance effect is much weaker.[6] This results in a pronounced increase in acidity (lower pKa) compared to the unsubstituted phenylboronic acid.

-

Para-Substitution: In the para position, the electron-withdrawing inductive effect and the electron-donating resonance effect are in opposition and can partially cancel each other out.[6] Consequently, the increase in acidity for a para-fluoro substituent is less pronounced than for a meta-substituent.[6]

Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity, with the pKa values for fluorinated phenylboronic acids spanning a range of approximately 6.17 to 8.77.[6] The lowest pKa in this range is observed for 2,3,4,6-tetrafluorophenylboronic acid, while 4-fluorophenylboronic acid has the highest.[6]

Quantitative Analysis: pKa Values of Representative Fluorinated Arylboronic Acids

The following table summarizes the experimentally determined pKa values for a selection of fluorinated arylboronic acids, illustrating the principles discussed above.

| Compound | Substituent Position(s) | pKa |

| Phenylboronic Acid | Unsubstituted | ~8.8 |

| 2-Fluorophenylboronic Acid | Ortho | 7.78 |

| 3-Fluorophenylboronic Acid | Meta | 8.18 |

| 4-Fluorophenylboronic Acid | Para | 8.77 |

| 3,5-Difluorophenylboronic Acid | Meta, Meta | 7.37 |

| 2,3,4,6-Tetrafluorophenylboronic acid | Ortho, Meta, Para, Ortho | 6.17 |

| 4-(Trifluoromethyl)phenylboronic acid | Para | 7.86 |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength). The values presented are representative.

Experimental Determination of pKa: Protocols and Best Practices

Accurate determination of pKa values is crucial for understanding the behavior of fluorinated arylboronic acids in biological systems. The two most common methods are potentiometric and spectrophotometric titration.[7]

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the boronic acid as a standardized titrant (e.g., NaOH) is added incrementally. The pKa is determined from the half-equivalence point of the resulting titration curve.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of the fluorinated arylboronic acid (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is low.[7]

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

-

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration:

-

Place a known volume of the boronic acid solution in a thermostatted vessel.

-

Immerse the calibrated pH electrode and a stirrer in the solution.

-

Add small, precise aliquots of the standardized NaOH solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative).

-

The pH at the half-equivalence point is equal to the pKa.

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Titration

This method is particularly useful for compounds that are poorly soluble in water or available only in small quantities.[7] It relies on the difference in the UV-Vis absorbance spectra between the protonated and deprotonated forms of the molecule.

Step-by-Step Protocol:

-

Spectral Analysis:

-

Record the UV-Vis spectrum of the fluorinated arylboronic acid in a strongly acidic solution (e.g., pH 1-2) to obtain the spectrum of the fully protonated form.

-

Record the spectrum in a strongly basic solution (e.g., pH 11-12) to obtain the spectrum of the fully deprotonated (boronate) form.

-

Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

-

Titration:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Add a constant, small amount of a concentrated stock solution of the boronic acid to each buffer solution.

-

Measure the absorbance of each solution at the predetermined analytical wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance versus pH.

-

Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal function). The inflection point of the resulting curve corresponds to the pKa.

-

Computational pKa Prediction: An In Silico Approach

In addition to experimental methods, computational chemistry offers powerful tools for predicting the pKa of novel fluorinated arylboronic acids, aiding in the early stages of drug design. These methods typically involve calculating the free energy change of the deprotonation reaction in a simulated aqueous environment.

General Workflow:

-

Structure Generation: Generate 3D structures of both the neutral boronic acid and its corresponding anionic boronate.

-

Conformational Analysis: For flexible molecules, it is crucial to identify the lowest energy conformations for both the acid and its conjugate base, as different conformations can significantly affect the calculated pKa.[1]

-

Quantum Mechanical Calculations: Perform high-level quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to determine the gas-phase free energies of the optimized structures.[8]

-

Solvation Modeling: Account for the effect of the aqueous solvent using a continuum solvation model (e.g., PCM, SMD).[1][8]

-

pKa Calculation: Calculate the pKa using a thermodynamic cycle that relates the gas-phase deprotonation energy and the solvation free energies of all species to the pKa in solution.

Caption: A generalized workflow for computational pKa prediction.

Conclusion: Leveraging Acidity for Rational Drug Design

The acidity of fluorinated arylboronic acids is a critical parameter that can be finely tuned through the strategic placement of fluorine substituents. A thorough understanding of the underlying principles governing their pKa, coupled with robust experimental and computational methods for its determination, empowers medicinal chemists to rationally design boronic acid-based drug candidates with optimized properties. By modulating the pKa, researchers can enhance solubility, control the ionization state at the site of action, and ultimately improve the pharmacokinetic and pharmacodynamic profile of these promising therapeutic agents. This guide serves as a foundational resource for harnessing the unique properties of fluorinated arylboronic acids in the pursuit of novel and effective medicines.

References

-

de Jesus Hiller, N., et al. (2022). On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules, 27(23), 8206. [Link]

-

Wikipedia. (n.d.). Boronic acid. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Lee, H. G., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(5), 1840-1843. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5985. [Link]

-

Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]

-

Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(22), 5780-5783. [Link]

-

Sartori, A., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

-

Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(23), 11794-11795. [Link]

-

ResearchGate. (n.d.). pK a values for boronic acids 1-7. [Link]

-

ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]

-

Kheirjou, S., Abedin, A., & Fattahi, A. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Computational and Theoretical Chemistry, 1000, 84-90. [Link]

-

Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine. The Journal of Organic Chemistry, 78(23), 11794-7. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution. [Link]

-

ResearchGate. (n.d.). Ionization equilibrium of boronic acid in aqueous solutions. [Link]

-

da Silva, W. A., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1276. [Link]

-

Popović, R., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Angewandte Chemie International Edition, 61(13), e202116035. [Link]

-

Chen, Y., et al. (2023). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. Journal of Chemical Information and Modeling, 63(15), 4757-4767. [Link]

-

Melen, R. L., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]

-

Kumar, A., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(11), 1109. [Link]

-

Ma, Y., et al. (2024). Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. Organic Letters. [Link]

-

Wang, B., et al. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Organic Chemistry, 85(4), 2268-2275. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Sartori, A., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

-

Drug Discovery and Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

Reddit. (n.d.). Computational pKa Determination. [Link]

-

Ashenhurst, J. (2010, September 22). Five Key Factors That Influence Acidity. Master Organic Chemistry. [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

-

Li, M., & Wang, B. (2008). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Bioorganic & Medicinal Chemistry, 16(10), 5485-5490. [Link]

-

Semantic Scholar. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

-

ResearchGate. (n.d.). Lewis acidity of boronic acid in organic solvent. [Link]

-

Clark, J. (n.d.). Explaining the acidity of organic acids. Chemguide. [Link]

-

Zhang, Z., et al. (2026). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Organic Letters. [Link]

-

The Journal of Physical Chemistry A. (n.d.). Periodic Trends and Index of Boron Lewis Acidity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study / Computational and Theoretical Chemistry, 2012 [sci-hub.box]

Stability and Decomposition of Trifluoroethoxy Phenylboronic Acids: An In-depth Technical Guide

Introduction: The Double-Edged Sword of Fluorination in Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The trifluoroethoxy group (-OCH₂CF₃), in particular, has gained prominence as a bioisostere for various functionalities, offering a unique combination of metabolic stability, modulated lipophilicity, and potent electronic effects that can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] When appended to a phenylboronic acid scaffold—a versatile building block in cross-coupling reactions and a pharmacophore in its own right—the resulting trifluoroethoxy phenylboronic acids present a compelling class of reagents and intermediates for drug development professionals.

However, the very features that make boronic acids attractive, namely their reactivity and ability to form reversible covalent bonds, also render them susceptible to degradation. This technical guide provides a comprehensive overview of the stability and decomposition pathways of trifluoroethoxy phenylboronic acids. Drawing upon established principles of organoboron chemistry and field-proven analytical methodologies, we will explore the mechanistic underpinnings of their degradation, outline robust protocols for stability assessment, and discuss strategies for their effective handling and utilization. This guide is intended for researchers, scientists, and process chemists who seek to harness the potential of these valuable compounds while mitigating the risks associated with their inherent instability.

Section 1: The Chemical Landscape of Trifluoroethoxy Phenylboronic Acids

Trifluoroethoxy phenylboronic acids are characterized by the presence of a boronic acid group [-B(OH)₂] and a trifluoroethoxy group attached to a phenyl ring. The relative positions of these two groups (ortho, meta, or para) significantly influence the molecule's electronic properties, acidity, and, consequently, its stability.[3][4][5]

The trifluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect is somewhat tempered by the lone pairs on the oxygen atom, which can participate in resonance. The interplay of these effects modulates the Lewis acidity of the boron center, a key factor in both its desired reactivity and its degradation pathways.[6][7] For instance, meta and para substitution with an electron-withdrawing group like trifluoromethoxy has been shown to increase the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid.[6][7] Conversely, an ortho-trifluoromethoxy group can decrease acidity due to steric hindrance around the boron center, which impedes the formation of the tetrahedral boronate anion.[6][7] Similar trends can be anticipated for the trifluoroethoxy analogues.

Section 2: Major Decomposition Pathways

The degradation of trifluoroethoxy phenylboronic acids primarily proceeds through two main pathways: protodeboronation and oxidation. Understanding the mechanisms of these pathways is crucial for developing strategies to minimize their occurrence.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[8] This is often an undesired side reaction, particularly in aqueous and/or basic conditions common in cross-coupling reactions.[8] The overall reaction can be represented as:

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃

The rate of protodeboronation is highly dependent on pH, the electronic nature of the aryl substituent, and temperature.[8] For many arylboronic acids, the reaction rate is fastest at high pH due to the formation of the more reactive arylboronate anion.[8] The electron-withdrawing nature of the trifluoroethoxy group can influence the susceptibility to protodeboronation, with studies on polyfluorinated phenylboronic acids indicating a complex relationship between the degree of fluorination and stability.

Diagram: Generalized Mechanism of Base-Catalyzed Protodeboronation

Caption: Base-catalyzed protodeboronation pathway.

Oxidation: Conversion to Phenolic Byproducts

Arylboronic acids are susceptible to oxidation, which typically converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol. This process can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, and reactive oxygen species (ROS). The reaction is generally thought to proceed via the formation of a boronate-peroxide intermediate.

The electron density on the boron atom plays a role in the rate of oxidation. Therefore, the electron-withdrawing trifluoroethoxy group may influence the susceptibility of the phenylboronic acid to oxidative degradation.

Diagram: Generalized Pathway for Oxidative Degradation

Caption: Oxidative degradation of arylboronic acids.

Section 3: Experimental Protocols for Stability Assessment

A thorough understanding of the stability of a trifluoroethoxy phenylboronic acid under various conditions is critical for its successful application. Forced degradation studies are employed to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

The objective of a forced degradation study is to accelerate the degradation of the compound to an extent that allows for the detection and identification of degradation products, typically aiming for 5-20% degradation.[9]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the trifluoroethoxy phenylboronic acid in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently due to the potential for rapid degradation.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a solution of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period.

-

Thermal Stress (Solid State): Store a known quantity of the solid compound in an oven at an elevated temperature (e.g., 70°C) for an extended period.

-

Photostability: Expose the solid compound or a solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Sample Quenching and Preparation: At each time point, withdraw an aliquot of the stressed sample. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples, along with a control sample (stored at 4°C in the dark), using a stability-indicating analytical method, typically HPLC-UV/MS.

Diagram: Workflow for Forced Degradation Study

Caption: Forced degradation study workflow.

Analytical Methodologies for Stability Monitoring

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC with UV detection is the workhorse for monitoring the stability of arylboronic acids. A stability-indicating method must be able to resolve the parent compound from its degradation products and any process-related impurities.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is typical. The aqueous phase is often acidified with formic acid or trifluoroacetic acid to ensure good peak shape.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., 220-280 nm).

-

Mass Spectrometry (MS) Detection: Coupling HPLC to a mass spectrometer is highly recommended for the identification of unknown degradation products by providing mass-to-charge ratio information.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H and ¹¹B NMR, is a powerful tool for both qualitative and quantitative analysis of boronic acid stability.[12][13]

-

¹¹B NMR: The chemical shift of the boron atom is highly sensitive to its coordination state. The trigonal boronic acid typically appears at a different chemical shift than the tetrahedral boronate ester or other boron-containing species, allowing for the monitoring of reactions at the boron center.[14][15]

-

¹H NMR: Can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products.

-

Quantitative NMR (qNMR): With the use of an internal standard, qNMR can provide a highly accurate quantification of the parent compound and its degradants without the need for reference standards of the degradation products.[12][13]

Section 4: Data Presentation and Interpretation

The data from forced degradation studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Forced Degradation Data for 4-(2,2,2-Trifluoroethoxy)phenylboronic Acid

| Stress Condition | Duration (hours) | % Degradation | Major Degradation Product(s) |

| 0.1 M HCl, 60°C | 48 | 8.5 | 1-(2,2,2-Trifluoroethoxy)benzene |

| 0.1 M NaOH, RT | 2 | 15.2 | 1-(2,2,2-Trifluoroethoxy)benzene |

| 3% H₂O₂, RT | 24 | 11.8 | 4-(2,2,2-Trifluoroethoxy)phenol |

| 70°C, Solid State | 168 | 2.1 | Not Detected |

| Photostability | 1.2 million lux hours | < 1.0 | Not Detected |

Note: This data is illustrative and not based on experimental results.

Interpretation of Results:

The hypothetical data in Table 1 suggests that 4-(2,2,2-trifluoroethoxy)phenylboronic acid is most susceptible to degradation under basic conditions, followed by oxidative and acidic conditions. The primary degradation product under hydrolytic stress is the protodeboronated species, while under oxidative stress, the corresponding phenol is formed. The compound appears to be relatively stable to thermal and photolytic stress in the solid state.

Section 5: Strategies for Enhancing Stability and Safe Handling

Given their inherent instability, proper handling and storage are paramount to maintaining the quality of trifluoroethoxy phenylboronic acids.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture, oxygen, and light.

-

Handling: Minimize exposure to air and moisture. Use in a well-ventilated area or a fume hood.

-

Use of Boronate Esters: For applications where the free boronic acid is not required until the final reaction step, using a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy. These esters can be hydrolyzed in situ to generate the active boronic acid.[16]

-

pH Control: In reactions involving trifluoroethoxy phenylboronic acids, careful control of pH is crucial to minimize protodeboronation.

Conclusion

Trifluoroethoxy phenylboronic acids are valuable and versatile compounds in drug discovery and development. A thorough understanding of their stability and decomposition pathways is essential for their effective and reliable use. The primary degradation routes, protodeboronation and oxidation, are influenced by factors such as pH, temperature, and the presence of oxidizing agents. By employing systematic forced degradation studies and robust analytical techniques like HPLC-MS and NMR, researchers can elucidate the stability profile of these compounds. Implementing appropriate storage, handling, and formulation strategies will ensure the integrity of trifluoroethoxy phenylboronic acids, enabling their full potential to be realized in the synthesis of novel therapeutics.

References

-

Accounts of Chemical Research. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

-

MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

-

Royal Society of Chemistry. (2021). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

-

JACS Au. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. [Link]

-

Molecules. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Scientific Research Publishing. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

-

ResearchGate. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

-

Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

ResearchGate. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

Scientific Research Publishing. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

-

ResearchGate. (2021). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]

-

Molecules. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

MDPI. (2023). Boron Toxicity Alters Yield, Mineral Nutrition and Metabolism in Tomato Plants: Limited Mitigation by a Laminaria digitata-Derived Biostimulant. [Link]

-

ResearchGate. (2021). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. [Link]

-

Royal Society of Chemistry. (2015). Fluorination of organoboron compounds. [Link]

-

Royal Society of Chemistry. (2017). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. [Link]

-

Chromatography Online. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

-

PMC. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. [Link]

-

SPL. (2024). ASTM D2619 (Hydrolytic Stability). [Link]

-

PMC. (2019). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

ASTM International. (n.d.). Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)1. [Link]

- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

-

Reddit. (2020). Ortho vs Para intermediate stability question for substitution on an already substituted benzene. [Link]

-

PhaRxmon Consulting LLC. (n.d.). Oxidative susceptibility testing. [Link]

-

Royal Society of Chemistry. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

ResearchGate. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

PMC. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. [Link]

-

Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]

-

National Center for Biotechnology Information. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

YouTube. (2017). Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. [Link]

-

SDSU Chemistry. (n.d.). 11 B NMR Chemical Shifts. [Link]

-

PubMed. (2020). Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols. [Link]

-

JACS Au. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. [Link]

-

PubMed. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. [Link]

-

Organic Chemistry Portal. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. [Link]

-

PMC. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 12. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Role of Fluorine in Modulating Boronic Acid Properties

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] When this powerful halogen meets the versatile boronic acid moiety, a fascinating interplay of electronics and structure ensues, unlocking unique and highly valuable molecular properties. This technical guide provides an in-depth exploration of how fluorine substitution fundamentally alters the characteristics of boronic acids. We will dissect the nuanced electronic effects, quantify the impact on acidity and stability, and illustrate the translation of these modified properties into practical applications, particularly within the realm of medicinal chemistry. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the synergistic relationship between fluorine and boron to design next-generation molecules.

The Foundational Principle: The Electronic Tug-of-War

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups, are electron-deficient species. The boron atom, with its vacant p-orbital, acts as a Lewis acid.[3] The introduction of fluorine, the most electronegative element, exerts a profound influence on this electronic landscape. This influence is primarily a combination of two opposing effects:

-

Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent and serves to increase the electrophilicity (Lewis acidity) of the boron atom.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can, in principle, donate electron density to an adjacent pi system (like a phenyl ring).

The net electronic impact of fluorine on an arylboronic acid is highly dependent on its position relative to the boronic acid group. This positional isomerism is a critical design element for tuning molecular properties.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end

Caption: Duality of fluorine's electronic effects on the boronic acid moiety.

Modulating Acidity: The Key to Biological Interaction

A defining feature of boronic acids is their acidity. It is crucial to understand that they primarily function as Lewis acids, accepting a hydroxide ion to form a tetracoordinate boronate species, rather than as Brønsted acids that donate a proton.[4] The equilibrium of this reaction is described by the pKa. Fluorination provides a powerful handle to tune this acidity.

The presence of electron-withdrawing fluorine atoms increases the acidity of boronic compounds, a critical factor for their interactions with biological targets like enzymes or analytes.[4] The introduction of fluorine substituents into phenylboronic acids lowers their pKa (increases acidity), with the magnitude of the effect being highly dependent on the fluorine's position.[4]

-

Meta-Substitution: The inductive effect dominates, leading to a significant increase in acidity.[4]

-

Ortho-Substitution: A strong inductive effect increases acidity, potentially enhanced by the formation of an intramolecular B-O-H···F hydrogen bond.[4]

-

Para-Substitution: The electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance effect, resulting in the smallest increase in acidity among the monofluorinated isomers.[4]

Increasing the number of fluorine substituents generally leads to a further increase in acidity.[4]

Quantitative Data: pKa Values of Fluorinated Phenylboronic Acids

The table below summarizes the experimentally determined pKa values for various fluorinated phenylboronic acids, demonstrating the tangible impact of fluorine substitution.

| Compound | pKa Value | Citation |

| Phenylboronic Acid | 8.86 | [4] |

| 4-Fluorophenylboronic Acid | 8.77 | [4] |

| 3-Fluorophenylboronic Acid | 8.35 | [4] |

| 2-Fluorophenylboronic Acid | 8.70 | [4] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [4] |

This tunable acidity is paramount in drug design. For many boronic acid-based enzyme inhibitors, it is the tetrahedral boronate anion that mimics the transition state of the enzymatic reaction. By lowering the pKa, fluorination can increase the concentration of this active anionic form at physiological pH (~7.4), thereby enhancing biological potency.

dot graph TD { graph [fontname="Arial", nodesep=0.4, ranksep=0.4]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=vee, color="#202124"];

} end

Caption: Fluorine's inductive effect stabilizes the boronate anion, increasing Lewis acidity.

Impact on Stability and Reactivity

While beneficial for acidity, fluorination can introduce stability challenges. Fluorinated arylboronic acids are known to be susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond, particularly under basic conditions.[4] This degradation pathway is a critical consideration during synthesis, purification, and formulation.

Research has shown that converting fluorinated boronic acids to their corresponding esters, such as pinacol esters, can significantly enhance their stability, especially at high pH.[4] This strategy is often employed to protect the boronic acid moiety during synthetic steps or to improve the shelf-life of the compound.

Conversely, the reactivity of the C-B bond can be harnessed. The conversion of aryl boronic acids into aryl fluorides is a vital transformation, especially for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET).[5] Copper-mediated methods have been developed for the high-yield nucleophilic fluorination of arylboronic acids with K¹⁸F, providing a crucial tool for late-stage radiofluorination in clinical applications.[6]

Applications in Drug Discovery and Chemical Biology

The unique properties conferred by fluorine make fluorinated boronic acids highly valuable scaffolds in medicinal chemistry.[7]

-

Enzyme Inhibition: The enhanced Lewis acidity allows fluorinated boronic acids to act as potent inhibitors of serine proteases and other hydrolases. The antifungal drug Tavaborole , a benzoxaborole, leverages a boron-mediated mechanism to inhibit fungal leucyl-tRNA synthetase.[4]

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[2] Incorporating fluorine at metabolically labile positions can block oxidation, prolonging a drug's half-life and improving its pharmacokinetic profile.[1][]

-